6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of 2-amino-5-chlorobenzamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use as an anti-bacterial and anti-viral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its anti-cancer effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)dione
Uniqueness
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chloro and methyl substitutions contribute to its enhanced anti-cancer and anti-inflammatory properties .
Properties
IUPAC Name |
6-chloro-8-methyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSJPERDKZUPDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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